5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione
Description
This compound is a cyclohexane-1,3-dione derivative featuring a furan-2-yl substituent at position 5 and a piperazine-based side chain at position 2. Its IUPAC name reflects the presence of a 2-methylpropanoyl (isobutyryl) group on the piperazine ring, distinguishing it from simpler analogs. Synonyms include 5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione and BAS 01922029 . The InChIKey GUCSOEDMRXRYKW-UHFFFAOYSA-N confirms its structural identity .
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H29N3O4/c1-15(2)21(27)24-9-7-23(8-10-24)6-5-22-14-17-18(25)12-16(13-19(17)26)20-4-3-11-28-20/h3-4,11,14-16,25H,5-10,12-13H2,1-2H3 |
InChI Key |
KTTSMIHRWSJHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Piperazine Moiety: The piperazine ring is often formed by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The furan ring and the piperazine moiety are coupled using a suitable linker, such as an alkyl chain, under basic conditions.
Formation of the Cyclohexane-1,3-dione Core: This core can be synthesized through the Claisen condensation of esters with ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction rates, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Research indicates that compounds similar to 5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that furan-based compounds can possess significant antimicrobial properties. For instance, derivatives of furan have been synthesized and evaluated for their effectiveness against various bacterial strains .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research has demonstrated that related compounds can inhibit the growth of cancer cells, with mechanisms involving apoptosis and cell cycle arrest. The National Cancer Institute has conducted screenings indicating promising results for furan derivatives against multiple cancer cell lines .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of furan-containing compounds. For example, related thiazolidine derivatives showed efficacy in reducing inflammation through inhibition of cyclin-dependent kinases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions starting from simpler furan derivatives and piperazine compounds. The synthesis pathway often includes:
- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
- Piperazine Modification : Introducing piperazine moieties through alkylation or acylation reactions.
- Cyclization Reactions : To form the cyclohexane backbone that stabilizes the overall structure.
Case Studies
Several case studies exemplify the applications of this compound:
- Anticancer Activity Study : A recent study evaluated the anticancer properties of a related compound in vitro against human tumor cell lines. Results indicated significant inhibition of cell proliferation with mean GI50 values suggesting effective cytotoxicity .
- Antimicrobial Efficacy : Research on similar furan derivatives demonstrated their ability to inhibit bacterial growth in both Gram-positive and Gram-negative strains, indicating broad-spectrum antimicrobial activity .
- Inflammation Model : In vivo studies using animal models showed that compounds derived from furan exhibited reduced inflammatory markers in serum after treatment, supporting their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The furan ring and piperazine moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The cyclohexane-1,3-dione core may also participate in covalent bonding with nucleophilic residues in the active site of enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound belongs to a family of cyclohexane-1,3-dione derivatives with modifications at positions 2 and 3. Key analogs include:
Key Observations :
- Piperazine Modification: The 2-methylpropanoyl group on the piperazine ring may improve lipid solubility and metabolic stability relative to unmodified analogs .
Physical and Chemical Properties
Predicted Properties
- 5-Phenyl Analog : Density = 1.187 g/cm³; Boiling Point = 533.3°C; pKa = 9.16 .
- 5-(4-Chlorophenyl) Analog : Molecular weight = 361.87; Storage recommendation = Freezer (-20°C) .
- Target Compound: No explicit data available, but the 2-methylpropanoyl group likely reduces polarity compared to unmodified analogs.
Biological Activity
The compound 5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Furan ring : A five-membered aromatic ring with oxygen.
- Cyclohexane-1,3-dione : A six-membered ring containing two ketone groups.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and infectious diseases.
Antitumor Activity
One of the most notable areas of research involves the antitumor properties of related compounds. For instance, derivatives of cyclohexane-1,3-dione have been noted for their ability to inhibit tumor growth through various mechanisms:
- Inhibition of cell proliferation : Studies have shown that these compounds can effectively inhibit the proliferation of cancer cells in vitro.
- Induction of apoptosis : Certain structural features, such as the presence of the furan ring, may enhance the ability to induce programmed cell death in malignant cells .
Antiviral Properties
Recent studies have also explored the antiviral potential of compounds with similar structures against SARS-CoV-2. For example:
- Main protease inhibition : Compounds derived from furan and piperazine structures demonstrated significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2, suggesting a potential pathway for therapeutic intervention against COVID-19 .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that control cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
